2,5-Dibromopyrimidine

Übersicht

Beschreibung

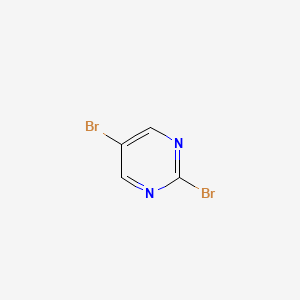

2,5-Dibromopyrimidine is an organic compound with the molecular formula C4H2Br2N2 It is a derivative of pyrimidine, where two bromine atoms are substituted at the 2nd and 5th positions of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dibromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, 5-bromo-2-chloropyrimidine can be reacted with a solution of hydrogen bromide in a non-aqueous acid at temperatures ranging from 0°C to 120°C . This reaction yields this compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product obtained from the reaction mixture can be purified using standard methods such as recrystallization, distillation, or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Role as an Intermediate

In the pharmaceutical industry, 2,5-Dibromopyrimidine serves as a crucial intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its unique chemical properties allow it to participate in the formation of complex molecules essential for drug development. Notably, it is utilized in creating drugs targeting infections, cancers, and other diseases. The increasing investment in drug research and development, especially in oncology and infectious diseases, drives the demand for this compound as a key building block in pharmaceutical synthesis .

Case Studies

- Anticancer Agents : Research has highlighted the effectiveness of pyrimidine derivatives, including this compound, in developing novel anticancer agents. Studies demonstrate that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

- Antimicrobial Activity : Recent investigations into nitrogen-containing heterocycles reveal that compounds like this compound exhibit significant antimicrobial properties against various pathogens, making them valuable in treating infectious diseases .

Fine Chemicals Applications

Production of Specialized Chemicals

The fine chemicals sector is another key area where this compound is extensively used. It acts as a building block for synthesizing specialized fine chemicals employed in electronics, textiles, and other advanced materials. The compound's ability to serve as an intermediate ensures its continued relevance as industries demand higher precision and performance from their chemical inputs .

Market Insights

The fine chemicals market is projected to grow significantly due to increasing demand for high-value products manufactured in smaller quantities. As industries focus on sustainable manufacturing practices, the role of this compound will likely expand further .

Agrochemical Applications

Use in Pesticides and Herbicides

In agrochemicals, this compound is utilized as a precursor for synthesizing pesticides and herbicides. These agrochemicals are critical for protecting crops from pests and diseases, thus playing a vital role in ensuring food security amid a growing global population .

Sustainability Trends

The shift towards environmentally friendly agricultural practices presents opportunities for this compound to be used in developing sustainable agrochemical products that align with evolving regulatory standards and consumer preferences .

Materials Science Applications

Advanced Polymers and Catalysts

In materials science, this compound finds applications in producing advanced polymers and catalysts. Its chemical properties allow it to contribute to the development of materials with specific functionalities required for high-tech applications .

Summary Table of Applications

| Application Area | Specific Uses | Growth Drivers |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs; anticancer and antimicrobial agents | Increased R&D investment; demand for novel therapies |

| Fine Chemicals | Building block for specialized chemicals | Demand for high-value products; sustainable practices |

| Agrochemicals | Precursor for pesticides and herbicides | Need for food security; interest in eco-friendly solutions |

| Materials Science | Production of advanced polymers and catalysts | Technological advancements; demand for specialized materials |

Wirkmechanismus

The mechanism of action of 2,5-dibromopyrimidine and its derivatives depends on the specific application and target. In medicinal chemistry, these compounds often interact with biological macromolecules, such as enzymes or receptors, to exert their effects. The bromine atoms can enhance the binding affinity of the compound to its target by forming halogen bonds or through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dibromopyrimidine

- 2,6-Dibromopyrimidine

- 2,5-Dibromopyridine

Comparison

2,5-Dibromopyrimidine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 2,4-dibromopyrimidine and 2,6-dibromopyrimidine have different substitution patterns, leading to variations in their chemical behavior and applications. Similarly, 2,5-dibromopyridine, although structurally similar, has different electronic properties due to the presence of a nitrogen atom in the ring .

Biologische Aktivität

2,5-Dibromopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine atoms at the 2 and 5 positions of the pyrimidine ring, which significantly influences its reactivity and biological properties. The following sections provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including bromination reactions involving starting materials like 2-aminopyrimidine. A notable method involves the use of N-bromosuccinimide (NBS) followed by a Sandmeyer reaction, which has been reported to yield approximately 83% efficiency in producing the compound from 2-aminopyrimidine .

Table 1: Summary of Synthetic Methods for this compound

| Method | Starting Material | Brominating Agent | Yield (%) |

|---|---|---|---|

| Bromination + Sandmeyer | 2-Aminopyrimidine | NBS | ~83 |

| Direct bromination | 2-Hydroxypyrimidine | PBr3 | ~51 |

| Sequential bromination | 2-Aminopyrimidine | Liquid Bromine | ~30 |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent. Key areas of research include:

- Antimicrobial Activity : Some studies have indicated that derivatives of dibromopyrimidine exhibit antimicrobial properties against various bacterial strains. For instance, modifications to the dibromopyrimidine structure have resulted in compounds with enhanced antibacterial activity .

- Antitumor Potential : Research has shown that certain dibromopyrimidine derivatives can inhibit cancer cell proliferation. These compounds are believed to interfere with DNA synthesis and cellular signaling pathways crucial for tumor growth .

- Neuropharmacological Effects : Preliminary studies suggest that dibromopyrimidine derivatives may modulate neurotransmitter systems, particularly influencing nicotinic acetylcholine receptors. This modulation could have implications for treating neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study published in Heterocyclic Letters examined the antimicrobial properties of several dibromopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions on the dibromopyrimidine scaffold significantly increased antibacterial potency .

- Antitumor Activity : In a study investigating the effects of dibromopyrimidine on cancer cell lines, it was found that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role for these compounds in cancer therapy .

- Neuropharmacological Research : Another investigation focused on the interaction of dibromopyrimidine derivatives with nicotinic receptors showed promising results in enhancing receptor activity, indicating potential applications in treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

2,5-dibromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHITOJPIWZJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449726 | |

| Record name | 2,5-dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32779-37-6 | |

| Record name | 2,5-dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,5-dibromopyrimidine a valuable building block in organic synthesis?

A1: this compound serves as a versatile reagent in various palladium-catalyzed coupling reactions, such as the Sonogashira and Suzuki reactions. [, , ] Its two bromine atoms can be independently substituted with a wide range of aryl or heteroaryl groups, enabling the construction of diverse π-conjugated systems. [, , ] This versatility makes it particularly useful for developing novel polymers, oligomers, and conjugated porous polymers with tailored properties. [, , ]

Q2: How does this compound contribute to the development of high-performance X-ray detectors?

A2: While this compound itself is not directly incorporated into the X-ray detector, it plays a crucial role in synthesizing the active material. The research highlights the use of a derivative, this compound (DBPM), as a defect passivator in quasi-two-dimensional Ruddlesden-Popper (RP) perovskite materials for X-ray detection. [] DBPM effectively passivates Lewis acid defects within the RP perovskite structure, leading to enhanced performance. []

Q3: What are the benefits of using DBPM as a defect passivator in RP perovskite X-ray detectors?

A3: DBPM passivation in RP perovskite X-ray detectors brings about several advantages:

- Reduced ion migration: DBPM effectively suppresses ion migration within the perovskite, improving stability. []

- Improved optoelectronic properties: The passivation leads to enhanced charge transport and reduced trap-assisted recombination, resulting in higher sensitivity. []

- Enhanced operational stability: DBPM increases the activation energy of the RP perovskite, making the device more resistant to degradation under operational conditions. []

Q4: What is the significance of the electrochemical properties of poly(pyrimidine-2,5-diyl), a polymer derived from this compound?

A4: Poly(pyrimidine-2,5-diyl), synthesized from this compound, demonstrates interesting electrochemical behavior. [] It can be readily reduced both chemically and electrochemically, indicating its potential as an electron-accepting material. [] Notably, its electrochemical reduction occurs at a remarkably high potential, surpassing many other reported π-conjugated polymers. [] This property makes it a promising candidate for applications in organic electronics, particularly as an electron-transporting or n-type material.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.